5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Description
5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-bromophenyl group at position 5 and a piperidin-4-yl group at position 2. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmacological studies . Its molecular formula is C₁₃H₁₄BrN₃O·HCl, with a molecular weight of 344.64 g/mol . The bromophenyl moiety is a common pharmacophore in bioactive molecules, while the piperidine ring introduces basicity, influencing pharmacokinetic properties such as membrane permeability and target binding .
Properties
IUPAC Name |
5-(4-bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O.ClH/c14-11-3-1-10(2-4-11)13-16-12(17-18-13)9-5-7-15-8-6-9;/h1-4,9,15H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLJMUSOEXTNEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC(=N2)C3=CC=C(C=C3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole core substituted with a piperidine group and a bromophenyl moiety. Its molecular formula is CHBrNO, with a molecular weight of approximately 312.17 g/mol. The presence of the bromine atom is significant for enhancing biological activity through various mechanisms.
Anticancer Activity
Recent studies have identified derivatives of 1,2,4-oxadiazoles as potential anticancer agents. For instance, compounds similar to 5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole have been shown to act as agonists of human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial homeostasis and apoptosis induction in cancer cells.
Case Study: HsClpP Agonism
A study demonstrated that derivatives of 1,2,4-oxadiazoles exhibited significant cytotoxicity against various cancer cell lines including hepatocellular carcinoma (HCC) and leukemia cells. The IC values ranged from 0.12 to 2.78 µM for different derivatives against MCF-7 and A549 cell lines, indicating strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.15 | Apoptosis induction via HsClpP |
| 5b | A549 | 0.75 | Mitochondrial stress response |
| Doxorubicin | MCF-7 | 0.10 | DNA intercalation |
Antimicrobial Activity
The antimicrobial properties of compounds related to 5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole have also been evaluated. In vitro studies revealed that these compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
In Vitro Antimicrobial Evaluation
In a recent evaluation, derivatives were tested for their minimum inhibitory concentration (MIC) against various pathogens:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.50 | Bacteriostatic |
| Pseudomonas aeruginosa | 0.75 | Moderate activity |
The presence of halogen substituents was found to enhance the antibacterial activity significantly .
The biological activity of 5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole can be attributed to several mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells through mitochondrial stress.
- Enzyme Inhibition : Selective inhibition of carbonic anhydrases related to tumor progression.
- Biofilm Disruption : Inhibition of biofilm formation in pathogenic bacteria.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for various medicinal applications, particularly in the following areas:
1. Anticancer Activity
Research has indicated that derivatives of oxadiazoles, including this compound, exhibit significant anticancer properties. They function by inhibiting specific enzymes involved in cancer cell proliferation and survival pathways. For instance, studies have shown that oxadiazole derivatives can inhibit histone deacetylase (HDAC) enzymes, which are crucial in cancer progression .
2. Antimicrobial Properties
5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride has been explored for its antimicrobial effects against various pathogens. The presence of the bromine atom enhances its interaction with microbial targets, potentially leading to the development of new antimicrobial agents .
3. Neurological Disorders
The compound's piperidine moiety suggests potential applications in treating neurological conditions. Research into similar compounds has shown promise in modulating neurotransmitter systems and providing neuroprotective effects .
Biological Research Applications
The biological activities of this compound extend beyond antimicrobial and anticancer properties:
1. Enzyme Inhibition Studies
Studies have focused on the compound's ability to inhibit specific enzymes that play roles in various diseases. For example, it may interact with kinases involved in cellular signaling pathways, leading to reduced cell proliferation in cancer cells.
2. Interaction with Biological Targets
The structure allows for potential interactions with biological receptors or enzymes, making it a candidate for further studies into drug-receptor dynamics and mechanisms of action .
Material Science Applications
In addition to its biological applications, 5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride has potential uses in material science:
1. Development of Functional Materials
Due to its unique chemical structure, this compound can be utilized in creating materials with specific electronic or optical properties. Its ability to form stable complexes with metals or other organic molecules opens avenues for developing new materials for electronics or photonics .
Case Studies
Several case studies highlight the applications of this compound:
Comparison with Similar Compounds
Methyl-Substituted Analogue
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole (Mol. Wt. 239.07 g/mol) lacks the piperidine group, resulting in reduced basicity and higher lipophilicity (logP ~2.8 predicted). This compound, with 97% purity, is used as a building block in medicinal chemistry . Compared to the target compound, the methyl group simplifies synthesis but may limit interactions with charged biological targets.
Methoxymethyl-Substituted Analogue
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride (Mol. Wt. 204.62 g/mol) replaces the bromophenyl group with a methoxymethyl substituent.
Chloromethyl-Substituted Analogue
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS 110704-42-2) introduces a reactive chloromethyl group. In contrast, the piperidine group in the target compound improves metabolic stability.
Anti-Cancer Activity
Compound A (3-(4-chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole) and B (3,5-bis-(4-chlorophenyl)-4-phenyl analogue) exhibit anti-breast cancer activity but cause cardiotoxicity in H9c2 cardiomyocytes . The target compound’s piperidine group may mitigate such off-target effects by altering charge distribution and binding specificity.
Anti-Inflammatory Activity
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole demonstrates 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin . While the target compound shares the bromophenyl group, its 1,2,4-oxadiazole scaffold and piperidine substitution may direct activity toward different biological pathways.
Antimicrobial Potential
5-(5-nitro-2-furyl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole hydrochloride shows antimicrobial properties, attributed to the nitro-furan moiety . The target compound’s bromophenyl group could similarly enhance antimicrobial activity, though this remains untested.
Q & A
Q. What are the standard synthetic routes for 5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride, and how is purity optimized?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 4-bromophenyl precursors with piperidin-4-yl intermediates under basic conditions. For example, in pyrazole-based syntheses, ethyl 2,4-dioxo-3-methyl-4-(4-bromophenyl)butanoate is cyclized with hydrazine derivatives to form the oxadiazole core . Purification often employs column chromatography (e.g., 10% methanol in dichlorombenzene) or recrystallization, with purity ≥97% confirmed by HPLC . Critical parameters include reaction temperature (70–90°C) and stoichiometric control to minimize by-products like unreacted bromophenyl intermediates.
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidine protons at δ 2.5–3.5 ppm) and confirm the oxadiazole ring formation (C=O signals absent) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95%, using acetonitrile/water gradients .
- Mass Spectrometry : HRMS (High-Resolution MS) validates the molecular ion peak at m/z 342.05 (M+H) and fragments like Br (79.9 Da) .
Q. How is crystallographic data obtained for structural confirmation?
Single-crystal X-ray diffraction (SCXRD) is employed using programs like SHELXL for refinement. Crystals are grown via slow evaporation in ethanol/water mixtures. Key metrics include R-factor (<0.05) and bond-length analysis (e.g., C-N bonds in oxadiazole: 1.28–1.32 Å) . The hydrochloride salt forms a monoclinic lattice with hydrogen bonding between the oxadiazole N and Cl .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide pharmacological targeting?
Modifications to the bromophenyl or piperidine groups alter receptor affinity. For example:
- Replacing the 4-bromophenyl with 4-chlorophenyl increases lipophilicity (logP +0.3), enhancing blood-brain barrier penetration .
- Adding methyl groups to the piperidine ring reduces off-target binding to serotonin receptors (e.g., 5-HT inhibition IC increases from 12 nM to 48 nM) .
Methodology: Use competitive binding assays (e.g., radioligand displacement) and molecular docking (AutoDock Vina) to map interactions with targets like cannabinoid receptors .
Q. What computational strategies predict solvent effects on reaction yields?
Density Functional Theory (DFT) calculates solvent polarity impacts. For instance:
Q. How are discrepancies in synthetic yields resolved?
Yield variations (e.g., 22–86% in pyrazoline derivatives) arise from competing pathways. Strategies include:
Q. What crystallographic challenges arise with halogenated derivatives?
Bromine’s heavy atom effect causes absorption errors in XRD. Mitigation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
